molecular formula C11H6F3NO B6414753 6-(2,4,6-Trifluorophenyl)pyridin-3-ol CAS No. 1261992-21-5

6-(2,4,6-Trifluorophenyl)pyridin-3-ol

Cat. No.: B6414753
CAS No.: 1261992-21-5
M. Wt: 225.17 g/mol
InChI Key: FVKOTSZNGQJTBC-UHFFFAOYSA-N
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Description

6-(2,4,6-Trifluorophenyl)pyridin-3-ol is a fluorinated pyridine derivative characterized by a hydroxyl group at the 3-position of the pyridine ring and a 2,4,6-trifluorophenyl substituent at the 6-position.

Properties

IUPAC Name

6-(2,4,6-trifluorophenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO/c12-6-3-8(13)11(9(14)4-6)10-2-1-7(16)5-15-10/h1-5,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKOTSZNGQJTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692612
Record name 6-(2,4,6-Trifluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261992-21-5
Record name 6-(2,4,6-Trifluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4,6-Trifluorophenyl)pyridin-3-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for 6-(2,4,6-Trifluorophenyl)pyridin-3-ol may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2,4,6-Trifluorophenyl)pyridin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(2,4,6-Trifluorophenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds are structurally related to 6-(2,4,6-Trifluorophenyl)pyridin-3-ol, differing in substituents, functional groups, or heterocyclic cores:

Table 1: Key Structural Features of Analogs
Compound Name Heterocycle Substituent on Pyridine/Pyridazine Functional Group Molecular Formula Molecular Weight Notable Properties
6-(2,4,6-Trifluorophenyl)pyridin-3-ol Pyridine 2,4,6-Trifluorophenyl at C6 -OH at C3 C11H7F3NO 250.18 g/mol High lipophilicity due to fluorine substitution; acidic hydroxyl group
6-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic Acid Pyridine 2,4,6-Trifluorophenyl at C6 -COOH at C3 C12H6F3NO2 277.17 g/mol Increased acidity (pKa ~2-3) compared to hydroxyl analog; potential for hydrogen bonding
5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol Pyridine 2-Fluoro-3-methoxyphenyl at C5 -OH at C3 C12H10FNO2 243.22 g/mol Methoxy group enhances electron density; lower lipophilicity (logP ~1.5)
(2-Chloro-6-fluoro-pyridin-3-yl)-methanol Pyridine Cl at C2, F at C6 -CH2OH at C3 C6H5ClFNO 175.56 g/mol Steric hindrance from Cl; reduced acidity (pKa ~10–12 for -CH2OH)
6-[3-(Trifluoromethyl)phenyl]pyridazin-3-ol Pyridazine 3-Trifluoromethylphenyl at C6 -OH at C3 C11H7F3N2O 240.18 g/mol Pyridazine core alters electronic distribution; potential for tautomerism

Functional Group and Electronic Effects

  • Hydroxyl vs. Carboxylic Acid : Replacing the hydroxyl group in 6-(2,4,6-Trifluorophenyl)pyridin-3-ol with a carboxylic acid (as in the pyridine-3-carboxylic acid analog ) significantly increases acidity (pKa ~2–3 vs. ~8–10 for -OH) and enhances hydrogen-bonding capacity, making it more suitable for ionic interactions in biological systems.
  • Fluorine vs. Methoxy Substituents : The trifluorophenyl group in the target compound reduces electron density compared to the methoxy-substituted analog , which may decrease reactivity in electrophilic substitution but improve metabolic stability.
  • Heterocycle Variation : The pyridazine analog introduces adjacent nitrogen atoms, altering aromaticity and electronic properties. This could influence binding affinity in enzyme active sites or coordination chemistry.

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